N-cyclohexyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide
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Overview
Description
N-cyclohexyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole and indole intermediates, followed by their coupling with cyclohexylamine and cyclohexanecarboxylic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Uniqueness
N-cyclohexyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C34H41N5O3 |
---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
N-cyclohexyl-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[2-(1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C34H41N5O3/c1-24-31(32(41)39(37(24)2)27-16-8-4-9-17-27)38(30(40)22-25-23-35-29-19-11-10-18-28(25)29)34(20-12-5-13-21-34)33(42)36-26-14-6-3-7-15-26/h4,8-11,16-19,23,26,35H,3,5-7,12-15,20-22H2,1-2H3,(H,36,42) |
InChI Key |
DLDIMMDNMLCAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(=O)CC3=CNC4=CC=CC=C43)C5(CCCCC5)C(=O)NC6CCCCC6 |
Origin of Product |
United States |
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